molecular formula C12H14F3NO2 B15237237 Ethyl (S)-3-amino-4-(2,4,5-trifluorophenyl)butanoate

Ethyl (S)-3-amino-4-(2,4,5-trifluorophenyl)butanoate

Cat. No.: B15237237
M. Wt: 261.24 g/mol
InChI Key: SCAQGFRAYMMTNM-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (S)-3-amino-4-(2,4,5-trifluorophenyl)butanoate is a chiral compound that has gained significant attention in the field of medicinal chemistry. This compound is known for its role as an intermediate in the synthesis of various pharmaceuticals, particularly those used to treat metabolic disorders such as diabetes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (S)-3-amino-4-(2,4,5-trifluorophenyl)butanoate typically involves a multi-step process. One common method starts with the reaction of 2,4,5-trifluorophenyl acetonitrile with ethyl alpha-bromoacetate in the presence of zinc in tetrahydrofuran. This reaction yields ethyl 4-(2,4,5-trifluorophenyl)-3-oxo-butanoate, which is then hydrolyzed using sodium hydroxide and subsequently acidified with hydrochloric acid to obtain the desired product .

Industrial Production Methods

Industrial production of this compound often employs biocatalytic methods due to their efficiency and environmental benefits. For instance, a biocatalytic cascade involving transaminases and esterases can be used to convert ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate to the desired product with high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl (S)-3-amino-4-(2,4,5-trifluorophenyl)butanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like sodium hydride and alkyl halides are used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl (S)-3-amino-4-(2,4,5-trifluorophenyl)butanoate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific chiral configuration and its role as a versatile intermediate in the synthesis of various pharmaceuticals. Its ability to undergo a wide range of chemical reactions and its applications in different fields of research further highlight its importance .

Properties

Molecular Formula

C12H14F3NO2

Molecular Weight

261.24 g/mol

IUPAC Name

ethyl (3S)-3-amino-4-(2,4,5-trifluorophenyl)butanoate

InChI

InChI=1S/C12H14F3NO2/c1-2-18-12(17)5-8(16)3-7-4-10(14)11(15)6-9(7)13/h4,6,8H,2-3,5,16H2,1H3/t8-/m0/s1

InChI Key

SCAQGFRAYMMTNM-QMMMGPOBSA-N

Isomeric SMILES

CCOC(=O)C[C@H](CC1=CC(=C(C=C1F)F)F)N

Canonical SMILES

CCOC(=O)CC(CC1=CC(=C(C=C1F)F)F)N

Origin of Product

United States

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